An In-Depth Technical Guide to the Synthesis and Characterization of N3-[(Tetrahydro-2-furanyl)methyl]uridine
An In-Depth Technical Guide to the Synthesis and Characterization of N3-[(Tetrahydro-2-furanyl)methyl]uridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a modified nucleoside with potential applications in neuroscience and pharmacology. This document details a feasible synthetic route, outlines expected analytical data for characterization, and explores a relevant biological signaling pathway.
Introduction
N3-[(Tetrahydro-2-furanyl)methyl]uridine is a uridine (B1682114) analogue characterized by the substitution of a tetrahydrofurfuryl group at the N3 position of the uracil (B121893) base. Uridine and its derivatives are known to exhibit a range of biological activities, including potential antiepileptic, anticonvulsant, and anxiolytic effects.[1] The modification at the N3 position can significantly influence the molecule's pharmacological properties, including its binding affinity to target receptors and its metabolic stability. This guide provides a detailed protocol for its synthesis and a thorough description of the analytical methods required for its structural confirmation and purity assessment.
Synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine
A plausible and efficient method for the synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine is via a Mitsunobu reaction. This reaction facilitates the formation of a carbon-nitrogen bond between the N3 position of uridine and the tetrahydrofurfuryl group.[2][3] The proposed synthetic workflow is depicted below.
Experimental Protocol: Mitsunobu Reaction
Materials:
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2',3',5'-Tris-O-(tert-butyldimethylsilyl)uridine
-
Tetrahydrofurfuryl alcohol
-
Triphenylphosphine (B44618) (PPh₃)
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Diisopropyl azodicarboxylate (DIAD)
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Anhydrous Tetrahydrofuran (THF)
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Tetrabutylammonium fluoride (B91410) (TBAF) in THF (1M solution)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
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Protection of Uridine: To a solution of uridine in anhydrous DMF, add imidazole (B134444) and tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to obtain 2',3',5'-tris-O-(tert-butyldimethylsilyl)uridine.
-
N3-Alkylation (Mitsunobu Reaction):
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In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2',3',5'-tris-O-(tert-butyldimethylsilyl)uridine, tetrahydrofurfuryl alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Deprotection:
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Upon completion of the Mitsunobu reaction, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in THF and add a 1M solution of TBAF in THF.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
-
Purification:
-
Once deprotection is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure N3-[(Tetrahydro-2-furanyl)methyl]uridine.
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Characterization
The structure and purity of the synthesized N3-[(Tetrahydro-2-furanyl)methyl]uridine can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N3-[(Tetrahydro-2-furanyl)methyl]uridine. These predictions are based on known chemical shifts for uridine and related N3-substituted derivatives.[4][5][6]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.8 - 7.9 | d | ~8.0 |
| H-5 | 5.6 - 5.7 | d | ~8.0 |
| H-1' | 5.8 - 5.9 | d | ~4.0 |
| H-2' | 4.0 - 4.1 | t | ~4.5 |
| H-3' | 3.9 - 4.0 | t | ~5.0 |
| H-4' | 3.8 - 3.9 | m | - |
| H-5'a, 5'b | 3.5 - 3.7 | m | - |
| N3-CH₂ | 3.8 - 4.0 | m | - |
| THF-CH | 3.9 - 4.1 | m | - |
| THF-CH₂ | 1.7 - 2.0, 3.6 - 3.8 | m | - |
| 2'-OH | 5.1 - 5.3 | d | ~4.0 |
| 3'-OH | 5.0 - 5.2 | d | ~5.0 |
| 5'-OH | 4.8 - 5.0 | t | ~5.5 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151 - 152 |
| C-4 | 163 - 164 |
| C-5 | 101 - 102 |
| C-6 | 140 - 141 |
| C-1' | 87 - 88 |
| C-2' | 74 - 75 |
| C-3' | 69 - 70 |
| C-4' | 84 - 85 |
| C-5' | 60 - 61 |
| N3-CH₂ | 48 - 50 |
| THF-CH | 76 - 77 |
| THF-CH₂ (α to O) | 67 - 68 |
| THF-CH₂ | 25 - 26, 28 - 29 |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₂₀N₂O₇ |
| Molecular Weight | 328.32 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 329.13 |
| [M+Na]⁺ (ESI-MS) | m/z 351.11 |
| HRMS (ESI-TOF) [M+H]⁺ | Calculated for C₁₄H₂₁N₂O₇⁺: 329.1343 |
The fragmentation pattern in tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is predicted to involve the characteristic cleavage of the glycosidic bond, leading to a fragment corresponding to the protonated N3-substituted uracil base. Other significant fragments would arise from the loss of the tetrahydrofurfuryl group and fragmentation of the ribose moiety.[7][8][9]
Biological Context: P2Y Receptor Signaling
Uridine and its analogues are known to interact with P2Y receptors, a family of G protein-coupled receptors (GPCRs).[10][11][12][13][14] Specifically, some P2Y receptors are activated by uridine nucleotides. The N3-substitution on the uracil ring can modulate the affinity and efficacy of the compound at these receptors. The diagram below illustrates a generalized signaling pathway for a Gq-coupled P2Y receptor, which is a common pathway for uridine nucleotide-activated P2Y receptors.
Activation of a Gq-coupled P2Y receptor by an agonist like a uridine derivative leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ levels activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. The specific downstream effects are cell-type dependent and can influence processes such as neurotransmission, inflammation, and cell proliferation.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of N3-[(Tetrahydro-2-furanyl)methyl]uridine. The proposed synthetic route utilizing a Mitsunobu reaction is a reliable method for obtaining the target compound. The predicted NMR and mass spectrometry data serve as a valuable reference for the structural elucidation and purity assessment of the synthesized molecule. Furthermore, the exploration of the P2Y receptor signaling pathway provides a relevant biological context for understanding the potential pharmacological actions of this and related N3-substituted uridine derivatives. This information is intended to support further research and development efforts in the field of medicinal chemistry and drug discovery.
References
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- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. P2Y receptor - Wikipedia [en.wikipedia.org]
- 12. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
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